6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride
Description
Key properties include:
- Molecular formula: Reported as C₁₂H₁₈ClN (based on Enamine Ltd data) .
- Molecular weight: 211.74 g/mol .
- CAS number: EN 300-746024 .
- Commercial availability: Priced at €611.00 for 50 mg and €1,695.00 for 500 mg (CymitQuimica, 2025) .
Structural features: The compound contains a spiro junction at positions 3 and 5 of a nonane backbone, with two methyl groups at the 6-position and a protonated nitrogen (azaspiro) forming the hydrochloride salt.
Properties
IUPAC Name |
6,6-dimethyl-1-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)4-3-5-10(8-9)6-7-11-10;/h11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPVTTDWLPBPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1)CCN2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride involves a multistep process. One common method includes the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone. This intermediate then undergoes cyclization and reduction reactions to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride .
Chemical Reactions Analysis
Types of Reactions: 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride has several potential applications in scientific research. It is used in drug discovery, medicinal chemistry, and neuropharmacology. The compound can serve as a lead compound in the development of new anticonvulsant and neuroprotective drugs. Additionally, it has applications in various fields of chemistry and biology due to its unique structural properties .
Mechanism of Action
The mechanism of action of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and commercial differences between 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride and analogous spirocyclic compounds:
Key Observations:
- Substituent Effects : The 6,6-dimethyl groups enhance hydrophobicity compared to polar substituents like hydroxyl (-OH) or fluorine .
- Heteroatom Influence : Oxygen (oxa) or sulfur (thia) substitutions alter electronic properties and hydrogen-bonding capacity, impacting solubility and receptor interactions .
- Discrepancy Note: The molecular formula of 6,6-dimethyl-1-azaspiro[3.5]nonane HCl reported as C₁₂H₁₈ClN conflicts with expected stoichiometry (likely C₉H₁₈ClN). This may reflect a supplier-specific annotation error.
Commercial Availability and Pricing
- 6,6-Dimethyl-1-azaspiro[3.5]nonane HCl: Available from CymitQuimica and Enamine Ltd, with prices reflecting its use in high-value pharmaceutical research .
- Fluorinated Analogs: 1,1-Difluoro-6-azaspiro[3.5]nonane HCl lacks commercial data but may offer enhanced metabolic stability in drug candidates .
Research and Application Insights
- Drug Discovery Utility: Spirocyclic amines are prized for their conformational rigidity, which improves binding specificity. For example, 7-azaspiro[3.5]nonan-2-ol HCl has been explored for CNS targets due to its hydroxyl group .
- Synthetic Challenges : Thia- and dioxa-spiro compounds (e.g., 6λ-thia-2-azaspiro) require specialized synthesis routes, increasing production costs .
Biological Activity
6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride
- Molecular Formula : C_{10}H_{18}ClN
- CAS Number : 2377033-59-3
Synthesis Methods
The synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride typically involves multi-step organic reactions, including:
- Formation of the spirocyclic structure through cyclization reactions.
- Quaternization with hydrochloric acid to form the hydrochloride salt.
The biological activity of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride is believed to be mediated through its interaction with various biological targets, including:
- Receptors : It may act as an agonist or antagonist at specific receptor sites.
- Enzymes : The compound can modulate enzyme activity, influencing metabolic pathways.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antidiabetic Activity : Research indicates that derivatives of azaspiro compounds exhibit potential as GPR119 agonists, which are involved in glucose metabolism and insulin secretion. In particular, compounds structurally related to 6,6-dimethyl-1-azaspiro[3.5]nonane have shown promising results in lowering blood glucose levels in diabetic models .
- Analgesic Effects : A recent study demonstrated that related azaspiro compounds possess analgesic properties, suggesting that 6,6-dimethyl-1-azaspiro[3.5]nonane may also exhibit pain-relieving effects .
Case Study 1: GPR119 Agonism
In a study focusing on the design and synthesis of azaspiro compounds as GPR119 agonists, one derivative was shown to significantly lower glucose levels in diabetic rats. This highlights the potential therapeutic applications of 6,6-dimethyl-1-azaspiro[3.5]nonane in managing diabetes .
Case Study 2: Pain Management
Another investigation into the analgesic activity of N-(1-aryl)-3-oxo derivatives demonstrated that modifications in the azaspiro structure can enhance pain relief efficacy. This suggests that similar modifications could be explored for 6,6-dimethyl-1-azaspiro[3.5]nonane to optimize its analgesic properties .
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are critical for handling spirocyclic compounds in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
